2-Butene, 2,3-dichlorohexafluoro-

Description

BenchChem offers high-quality 2-Butene, 2,3-dichlorohexafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 2,3-dichlorohexafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

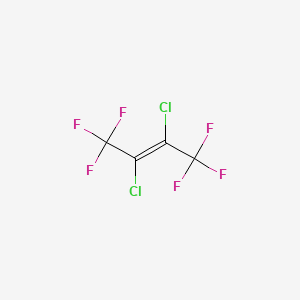

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIDQEGAKCWQQP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Cl)(\C(F)(F)F)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073161, DTXSID001234567 | |

| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | 2,3-Dichlorohexafluoro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2418-21-5, 303-04-8, 11111-49-2 | |

| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorodichlorobutene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorohexafluorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F0S6S7TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Isomerism and Stereochemical Analysis

Elucidation of Cis-Trans Isomerism in 2-Butene, 2,3-dichlorohexafluoro-

2-Butene, 2,3-dichlorohexafluoro- exists as two geometric isomers: cis and trans. This isomerism arises from the restricted rotation about the C=C double bond. sigmaaldrich.comlibretexts.org In the cis isomer, the two chlorine atoms are on the same side of the double bond, while in the trans isomer, they are on opposite sides. Similarly, the two trifluoromethyl (CF₃) groups are positioned accordingly.

The stability of these isomers is influenced by steric and electronic factors. Generally, for disubstituted alkenes, the trans isomer is more stable than the cis isomer due to reduced steric hindrance between the substituent groups. ucsb.edu In the case of 2,3-dichlorohexafluoro-2-butene, the bulky CF₃ and chlorine groups experience significant steric repulsion in the cis configuration, which is expected to make the trans isomer the more stable of the two.

Table 1: Isomers of 2-Butene, 2,3-dichlorohexafluoro-

| Isomer | IUPAC Name | CAS Number | Key Feature |

| cis | (Z)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | 2418-22-6 | Chlorine atoms on the same side of the C=C bond. chemistrysteps.comresearchgate.net |

| trans | (E)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | 303-04-8 | Chlorine atoms on opposite sides of the C=C bond. nist.govnist.gov |

| Mixture | 2,3-dichlorohexafluoro-2-butene | 303-04-8 | A mixture of the cis and trans isomers. sigmaaldrich.com |

Note: The CAS number 303-04-8 is often used for the mixture of isomers but is also assigned to the trans isomer in some databases.

Spectroscopic Methods for Isomeric Differentiation

Spectroscopic techniques are crucial for distinguishing between the cis and trans isomers of 2,3-dichlorohexafluoro-2-butene. The different spatial arrangements of the atoms lead to distinct spectroscopic signatures.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for differentiating geometric isomers. The vibrational modes of a molecule are sensitive to its symmetry. The trans isomer, possessing a center of inversion (C₂h symmetry), is expected to exhibit different selection rules for IR and Raman activity compared to the cis isomer (C₂v symmetry). For instance, in a molecule with a center of symmetry, vibrations that are IR active are Raman inactive, and vice versa (the rule of mutual exclusion). This would lead to significant differences in their respective spectra. While a detailed vibrational analysis for 2,3-dichlorohexafluoro-2-butene is not readily available in the literature, data from analogous compounds like cis- and trans-2-butene show characteristic differences in their fingerprint regions. For example, trans-2-butene has a characteristic absorption band around 960-980 cm⁻¹ which is absent in the cis isomer. youtube.com The NIST Chemistry WebBook does provide an IR spectrum for a mixture of 2,3-dichlorohexafluoro-2-butene isomers, which shows prominent absorption bands, but does not differentiate between the two. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹⁹F and ¹³C NMR, is highly effective for isomer differentiation.

¹⁹F NMR: The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. alfa-chemistry.comwikipedia.org In the cis and trans isomers of 2,3-dichlorohexafluoro-2-butene, the spatial relationship between the two CF₃ groups and between the CF₃ groups and the chlorine atoms is different, leading to distinct ¹⁹F NMR chemical shifts. For many fluorinated alkenes, the ¹⁹F chemical shifts for the cis and trans isomers can differ by several ppm. Long-range ¹⁹F-¹⁹F coupling constants can also provide structural information. wikipedia.org

¹³C NMR: The chemical shifts of the olefinic carbons and the carbons of the trifluoromethyl groups will also differ between the two isomers due to different steric and electronic environments.

While specific NMR data for the individual isomers of 2,3-dichlorohexafluoro-2-butene are not widely published, commercial suppliers provide access to ¹³C NMR spectra for the isomer mixture. nih.gov

Conformational Analysis and Energetic Considerations of Isomeric Forms

Conformational analysis of the cis and trans isomers involves studying the rotation around the C-C single bonds between the olefinic carbons and the trifluoromethyl groups. The rotation around the C=C double bond is highly restricted, with a high energy barrier. sigmaaldrich.com

The rotation of the CF₃ groups is subject to a much lower energy barrier. For each isomer, different staggered and eclipsed conformations (rotamers) can be envisioned. The stability of these rotamers is determined by steric repulsion and electrostatic interactions between the fluorine and chlorine atoms.

Rotational Barriers: The energy barrier to rotation around the C-CF₃ bond will be influenced by the interactions of the fluorine atoms with the substituents on the adjacent vinylic carbon. In the trans isomer, the CF₃ group is adjacent to a chlorine atom and a CF₃ group on the opposite side. In the cis isomer, both the chlorine atom and the other CF₃ group are on the same side, leading to potentially higher steric hindrance and a different rotational barrier.

For comparison, the rotational barriers in the two diastereomers of 2,3-dichlorobutane (B1630595) have been measured to be significantly different, with the meso isomer having a barrier of 12.5 kcal/mol and the racemic compound having a barrier of 9.5 kcal/mol. msu.edu While not directly comparable, this highlights how stereochemistry influences conformational energetics. Theoretical calculations on related perhalogenated butenes would be necessary to determine the precise rotational barriers and the most stable conformers for the cis and trans isomers of 2,3-dichlorohexafluoro-2-butene.

Table 2: Summary of Key Structural and Spectroscopic Concepts

| Concept | Description | Relevance to 2-Butene, 2,3-dichlorohexafluoro- |

| Cis-Trans Isomerism | Arises from restricted rotation about a C=C double bond, leading to different spatial arrangements of substituents. sigmaaldrich.comlibretexts.org | Exists as distinct cis and trans isomers based on the relative positions of the Cl and CF₃ groups. |

| Vibrational Spectroscopy | IR and Raman spectra are sensitive to molecular symmetry and vibrational modes. | The cis (C₂v) and trans (C₂h) isomers are expected to have distinct IR and Raman spectra due to different symmetries. |

| ¹⁹F NMR Spectroscopy | A highly sensitive technique for fluorinated compounds, with chemical shifts dependent on the electronic environment. alfa-chemistry.comwikipedia.org | Expected to show different chemical shifts for the CF₃ groups in the cis and trans isomers. |

| Conformational Analysis | Study of the different spatial arrangements of atoms resulting from rotation about single bonds. | Involves analyzing the rotation of the CF₃ groups and the associated energy changes. |

| Rotational Barrier | The energy required to rotate about a chemical bond. | The barriers for C-CF₃ bond rotation are expected to differ between the cis and trans isomers due to varying steric interactions. |

Catalytic Fluorination Approaches

Catalytic fluorination represents a primary route for the synthesis of 2,3-dichlorohexafluoro-2-butene, particularly from highly chlorinated precursors. This approach involves the substitution of chlorine atoms with fluorine through the use of a fluorinating agent in the presence of a suitable catalyst.

Vapor-Phase Catalytic Fluorination from Polyhalogenated Precursors (e.g., Hexachlorobutadiene)

A key method for the production of 2,3-dichlorohexafluoro-2-butene is the vapor-phase catalytic fluorination of hexachlorobutadiene. epa.gov This process involves reacting hexachlorobutadiene with a fluorinating agent, typically anhydrous hydrogen fluoride (B91410) (HF), at elevated temperatures in the gas phase. The reaction is promoted by a catalyst, leading to the formation of a mixture of (E/Z)-2,3-dichlorohexafluoro-2-butene. epa.gov This direct fluorination pathway is an important industrial method for accessing highly fluorinated C4 compounds.

Role and Optimization of Cr-Based Catalysts in Selective Fluorination

Chromium-based catalysts are central to the selective fluorination of polyhalogenated precursors. epa.gov These catalysts, often in the form of chromium oxides (chromia), facilitate the crucial chlorine-fluorine exchange reaction. researchgate.net The effectiveness of these catalysts can be significantly enhanced through various optimization strategies.

The addition of promoters, such as zinc, to chromium-based catalysts has been shown to have a positive effect on the fluorination reaction. researchgate.netgoogle.com Zinc is believed to improve the dispersion of the chromium active sites and facilitate the formation of active "CrOF" and "Cr–F" species. researchgate.net The level of crystallinity of the chromia-based catalyst is another parameter that can be controlled to improve performance in both addition and substitution reactions. google.com Furthermore, oxidative treatments of the Cr-based catalyst, for instance with chlorine or oxygen, can lead to higher catalytic activity by increasing the specific surface area and surface acidity. researchgate.net

| Catalyst System | Precursor | Product | Key Findings |

| Cr-based catalyst | Hexachlorobutadiene | (E/Z)-2,3-dichlorohexafluoro-2-butene | Promotes vapor-phase fluorination. epa.gov |

| Zinc-promoted Cr/AlF3 | CF3CH2Cl | CF3CH2F | Zinc enhances activity, especially with good dispersion. researchgate.net |

| Chromia-based with Zn, Ni, Al, or Mg | Halogenated hydrocarbons | Fluorinated hydrocarbons | Controlled crystallinity improves suitability for addition and substitution reactions. google.com |

| Oxidatively treated Cr-based catalyst | 2-chloro-3,3,3-trifluoropropene | 2,3,3,3-tetrafluoropropene | Treatment with Cl2 or O2 increases surface area and acidity, boosting activity. researchgate.net |

Dehalogenation and Related Transformations

Dehalogenation reactions provide a pathway to transform 2,3-dichlorohexafluoro-2-butene into other valuable fluorinated compounds, such as fluoroalkynes. These alkynes can then be further transformed, for instance, through stereoselective hydrogenation to yield specific fluoroalkene isomers.

Liquid-Phase Dechlorination of 2,3-Dichlorohexafluoro-2-butene to Fluoroalkynes

The (E/Z) mixture of 2,3-dichlorohexafluoro-2-butene can be converted to 1,1,1,4,4,4-hexafluoro-2-butyne through a liquid-phase dechlorination reaction. epa.gov This transformation is effectively carried out using zinc powder in a solvent such as dimethylformamide (DMF). epa.gov An alternative method involves the dechlorination using zinc in ethanol, although this can lead to the co-production of CF3CH=CClCF3. epo.org This process removes the two chlorine atoms, creating a carbon-carbon triple bond and yielding the corresponding fluoroalkyne.

| Reactant | Reagent/Catalyst | Solvent | Product | Reference |

| (E/Z)-2,3-dichlorohexafluoro-2-butene | Zn | DMF | 1,1,1,4,4,4-hexafluoro-2-butyne | epa.gov |

| CF3CCl=CClCF3 | Zn | Ethanol | Hexafluoro-2-butyne | epo.org |

Catalytic Hydrogenation of Fluoroalkynes for Stereoselective Fluoroalkene Formation

The selective hydrogenation of fluoroalkynes is a powerful tool for the stereoselective synthesis of fluoroalkenes. The choice of catalyst is critical in determining the stereochemical outcome of the reaction.

To produce the Z-isomer (cis-alkene), catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) are commonly employed. epo.orggoogle.com A novel system using a Pd + Bi/PAF (porous aluminium fluoride) catalyst has also been developed for the gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne to yield Z-1,1,1,4,4,4-hexafluoro-2-butene. epa.gov For the synthesis of trans-alkenes, dissolving metal reduction, such as with sodium in liquid ammonia, is the standard method. nih.gov

| Reactant | Catalyst/Reagent | Product | Stereoselectivity | Reference |

| 1,1,1,4,4,4-hexafluoro-2-butyne | Pd + Bi/PAF | Z-1,1,1,4,4,4-hexafluoro-2-butene | Z (cis) | epa.gov |

| Hexafluoro-2-butyne | Lindlar catalyst | cis-Hexafluoro-2-butene | Z (cis) | epo.orggoogle.com |

| Alkyne | Sodium in liquid ammonia | Trans-alkene | E (trans) | nih.gov |

Broader Synthetic Strategies for Fluoroalkenes

Beyond the specific synthesis of 2,3-dichlorohexafluoro-2-butene, a variety of synthetic strategies have been developed for the broader class of fluoroalkenes. These methods are crucial for accessing the diverse range of fluorinated structures required in fields such as pharmaceuticals and materials science.

One prominent strategy involves cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which utilize multihalogenated fluorovinyl ethers as building blocks to construct fluoroalkenes and fluoroenynes. epa.gov Other approaches include the Shapiro fluorination reaction, which provides a direct route from ketones to fluoroalkenes with high diastereoselectivity. epo.org Furthermore, transition metal-catalyzed reactions, including those employing palladium, have been extensively developed for the incorporation of fluorine into organic molecules. nih.gov These methods often rely on the use of specific fluorinating reagents in conjunction with the metal catalyst to achieve the desired transformation. rsc.org The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final fluoroalkene product.

Modified Julia Olefination Approaches

The Julia-Kocienski olefination, a modification of the classical Julia olefination, is a powerful tool for the formation of carbon-carbon double bonds and has been adapted for the synthesis of various fluorovinyl compounds. nih.govnih.govthieme-connect.com This methodology typically involves the reaction of a heteroaryl sulfone with a carbonyl compound. nih.gov The use of fluorinated sulfones as olefination reagents allows for the modular assembly of fluoroalkenes. nih.govnih.gov

The incorporation of fluorine atoms into the sulfone reagent can significantly influence the reactivity and stereochemical outcome of the olefination process. nih.gov For instance, the substitution of hydrogen with fluorine can increase the reactivity of the reagent. nih.gov In competitive experiments, α-fluoro sulfones have demonstrated higher reactivity compared to their non-fluorinated analogs, leading to the selective formation of the corresponding α-fluoroacrylate. nih.gov

The stereoselectivity of the Julia-Kocienski olefination can also be affected by the presence of fluorine. nih.gov A reversal in stereoselectivity has been observed in condensations of aromatic aldehydes with fluorinated benzothiazol-2-yl (BT) sulfones compared to their unfluorinated counterparts. nih.gov The mechanism of the fluorinated Julia-Kocienski reaction is understood to proceed through syn- and anti-alkoxy sulfone intermediates, with the subsequent Smiles rearrangement being stereospecific. cas.cn

While direct synthesis of 2-Butene, 2,3-dichlorohexafluoro- via this method is not explicitly detailed in the reviewed literature, the principles of using fluorinated and chlorinated carbonyl precursors with appropriate sulfones could theoretically be applied. The synthesis of monofluoromethyl heteroaryl sulfones, which are key precursors for monofluoroalkenes, involves the oxidation of the corresponding monofluoromethyl heteroaryl sulfides. cas.cn

Table 1: Comparison of Julia-Kocienski Reagents

| Reagent Type | Common Heteroaryl Group | Key Features |

|---|---|---|

| Fluorinated Sulfone | Benzothiazol-2-yl (BT) | Increased reactivity compared to non-fluorinated analogs. nih.gov |

| Fluorinated Sulfone | 1-phenyl-1H-tetrazol-5-yl (PT) | Widely used for the synthesis of various fluoroalkenes. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions in Fluoroalkene Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds and have been extensively developed for the synthesis of fluoroalkenes. beilstein-journals.orgnih.gov Several types of coupling reactions, including Suzuki-Miyaura, Sonogashira, and Hiyama couplings, have been successfully employed.

The Suzuki-Miyaura coupling reaction provides a versatile method for the vinylation of aryl halides to form substituted styrenes. nih.gov This reaction can be adapted to synthesize fluoroalkenes by using fluorinated vinylboron compounds or by coupling vinylboron reagents with fluorinated aryl halides. beilstein-journals.orgnih.gov For instance, general conditions have been developed for the Pd(0)-catalyzed Suzuki-Miyaura coupling of aryl boronic acids with 2,2-difluorovinyl tosylate to introduce a gem-difluorovinyl group onto an aromatic ring. nih.gov Potassium vinyltrifluoroborate has also been used as a vinylating agent in couplings with aryl and heteroaryl electrophiles. nih.govacs.org

The Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, is another effective method for constructing fluoroalkenes and fluoroenynes. beilstein-journals.orgnih.govwikipedia.org Multihalogenated fluorovinyl ethers, prepared from the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane, can undergo Sonogashira coupling to yield fluoroenynes in moderate to high yields. beilstein-journals.orgnih.gov The reaction conditions, including the choice of palladium catalyst and the amount of the alkyne, have been optimized to achieve high yields. beilstein-journals.org

The Hiyama coupling utilizes organosilanes as coupling partners with organic halides. organic-chemistry.orgwikipedia.org This reaction requires an activating agent, typically a fluoride source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org A significant advantage of the Hiyama coupling is the stability and low toxicity of organosilanes. organic-chemistry.org Recent advancements have led to the development of base-free Hiyama coupling reactions of tetrafluoroethylene (B6358150) (TFE) and perfluoroarenes, where the key intermediate is a transition-metal fluoride complex generated in situ via C-F bond activation. acs.org Furthermore, a stereoselective Hiyama cross-coupling of tetrasubstituted gem-difluoroalkenes with organosiloxanes has been developed for the synthesis of tetrasubstituted monofluoroalkenes, overcoming limitations of other coupling methods. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Fluoroalkene Synthesis

| Coupling Reaction | Organometallic Reagent | Electrophile | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Vinylboronic acids/esters, Potassium vinyltrifluoroborate | Aryl/Vinyl Halides, Aryl/Vinyl Tosylates | Versatile for vinylation; can use fluorinated reagents. beilstein-journals.orgnih.govnih.gov |

| Sonogashira | Terminal Alkynes | Aryl/Vinyl Halides, Multihalogenated fluorovinyl ethers | Forms fluoroenynes; mild conditions possible. beilstein-journals.orgnih.govwikipedia.org |

Gold(I)-Catalyzed Hydrofluorination of Alkynes

Gold(I) catalysis has emerged as a powerful method for the hydrofluorination of alkynes, providing direct access to valuable fluoroalkenes. rsc.orgnih.gov This area of research gained significant momentum following the discovery of gold-catalyzed hydrofluorination of internal alkynes in 2007. rsc.org These reactions typically utilize N-heterocyclic carbene (NHC) gold(I) complexes as catalysts. nih.gov

The hydrofluorination of both symmetrical and unsymmetrical alkynes can be achieved with high stereo- and regioselectivity, affording fluorinated stilbene (B7821643) analogues and fluorovinyl thioethers in good to excellent yields. nih.gov Various sources of fluoride can be employed, including aqueous HF, triethylamine (B128534) trihydrogen fluoride (Et₃N·3HF), and potassium bifluoride (KHF₂). nih.govacs.org The use of gold bifluoride complexes has been shown to be efficient, and these complexes are often more stable and practical to handle than their fluoride counterparts. nih.gov

A notable development is the Au(I)-catalyzed HF transfer reaction, where an equivalent of HF is generated from a perfluoroarene and a nucleophile and then transferred to an alkyne. nih.govacs.org This tandem process generates both a functionalized fluoroarene and a fluoroalkene, avoiding the direct handling of corrosive HF reagents. nih.govacs.org

Mechanistic studies suggest that the reaction can proceed through the protonolysis of a (fluorovinyl)gold complex or the reaction of a cationic (alkyne)gold(I) complex with a mild HF source. acs.org The development of gold-catalyzed hydrofluorination of electron-deficient alkynes has enabled the stereoselective synthesis of (Z)-β-fluoro Michael acceptors. nih.gov

Table 3: Gold(I)-Catalyzed Hydrofluorination of Alkynes

| Catalyst System | Fluoride Source | Substrate Scope | Key Features |

|---|---|---|---|

| NHC-Au(I) complexes | Aqueous HF | Internal alkynes | Economical HF source, additive-free. acs.org |

| NHC-Au(I) complexes | Et₃N·3HF | Electron-deficient alkynes | Stereoselective synthesis of (Z)-β-fluoro Michael acceptors. nih.gov |

| NHC-Au(I) bifluorides | KHF₂ | Symmetrical & unsymmetrical alkynes | Stable catalyst precursors, high stereo- and regioselectivity. nih.gov |

Ruthenium-Catalyzed Olefin Metathesis for Fluoroalkene Derivatives

Olefin metathesis, a powerful C-C bond-forming reaction catalyzed by ruthenium complexes, has been applied to the synthesis of fluorinated olefins. nih.govresearchgate.netnih.gov While initially considered challenging due to the electronic properties of fluorinated alkenes, significant progress has been made.

A key breakthrough was the successful olefin cross-metathesis with tetrafluoroethylene (TFE) and its analogs. nih.gov This transformation allows for the efficient synthesis of a new class of partially fluorinated olefins. nih.gov The catalytic cycle involves the interconversion between two thermodynamically stable Fischer carbenes. nih.gov

The introduction of fluorine atoms into the ruthenium catalyst itself can also influence its activity and stability. researchgate.net Fluorinated ligands can increase the electrophilicity of the ruthenium center, often leading to higher catalytic activity. researchgate.net Furthermore, the use of polyfluoroalkyl groups in ligands can facilitate catalyst recovery through fluorous biphasic systems. researchgate.net

Ring-closing metathesis (RCM) has also been employed to synthesize fluorinated cyclic compounds. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations. The development of electronically modified ruthenium-disulfide catalysts has enabled the generation of acyclic Z-allylic alcohols through cross-metathesis. researchgate.net

Strategies for Stereoselective Fluoroalkene and Chlorofluoroalkene Synthesis

The stereoselective synthesis of fluoroalkenes and chlorofluoroalkenes is of great importance, as the geometric isomerism can significantly impact the biological activity and material properties of the final compound. nih.govchinesechemsoc.orgrsc.orgnih.gov

As mentioned in the Julia-Kocienski olefination section, the stereochemical outcome can be influenced by the fluorine substitution on the sulfone reagent. nih.govchinesechemsoc.org By carefully choosing the reagents and reaction conditions, it is possible to control the Z/E selectivity of the resulting fluoroalkene. chinesechemsoc.org

Palladium-catalyzed cross-coupling reactions also offer opportunities for stereocontrol. The Hiyama cross-coupling of tetrasubstituted gem-difluoroalkenes has been shown to proceed stereoselectively to yield (E)-monofluoroalkenes. nih.gov

Gold-catalyzed hydrofluorination of alkynes has demonstrated excellent stereoselectivity, often leading to the exclusive formation of one diastereomer. nih.govnih.gov For example, the hydrofluorination of electron-deficient alkynes can produce (Z)-vinyl fluorides with high diastereoselectivity. nih.gov

Silver-catalyzed reactions have also been developed for the stereoselective synthesis of Z-monofluoroalkenes. A silver(I)-catalyzed process allows access to (Z)-β-fluoro-vinyl iodonium (B1229267) salts from alkynes with exclusive Z-stereoselectivity, which can then be used as versatile building blocks. acs.org

Furthermore, nickel-hydride catalyzed hydroalkylation of fluoroalkenes has been developed for the enantio- and diastereoselective synthesis of fluorinated motifs with two adjacent chiral centers. nih.gov

Catalytic Cyclopropanation of Fluorine-Containing Alkenes

The catalytic cyclopropanation of fluorine-containing alkenes is a valuable method for the synthesis of fluorinated cyclopropanes, which are important structural motifs in medicinal chemistry. researchgate.netnih.govutdallas.edu

Rhodium-catalyzed asymmetric [2+1] cycloaddition of alkenes with in situ generated difluoroalkyl-substituted carbenes provides a route to enantioenriched difluoroalkyl-substituted cyclopropanes. nih.gov This method features high yields and excellent enantioselectivity over a broad substrate scope. nih.gov

Asymmetric cyclopropanation of vinyl fluorides using chiral rhodium or copper catalysts can produce enantiopure monofluorinated cyclopropane (B1198618) carboxylates. researchgate.net The stereochemistry of the resulting cyclopropane can be controlled by the choice of the chiral ligand. researchgate.net

Zinc carbenoids, in combination with chiral dioxaborolane ligands, have been used for the enantioselective cyclopropanation of fluoro-substituted allylic alcohols, yielding fluorocyclopropanes in high yields and excellent enantioselectivities. researchgate.netnih.gov

Biocatalytic strategies are also emerging for the highly stereoselective synthesis of fluorinated cyclopropanes. utdallas.edu Engineered enzymes can catalyze the cyclopropanation of fluorinated olefins with high efficiency and stereocontrol. utdallas.edu

While the direct cyclopropanation of 2-Butene, 2,3-dichlorohexafluoro- is not specifically documented, the existing methodologies for fluorinated alkenes provide a strong foundation for developing such transformations. The presence of both chlorine and fluorine atoms on the double bond would likely influence the reactivity and selectivity of the cyclopropanation reaction.

Fluoroalkenes and Chlorofluoroalkenes: Advanced Building Blocks for Synthesis

Within the broader category of fluorinated organic compounds, fluoroalkenes and chlorofluoroalkenes serve as crucial and versatile building blocks in synthetic chemistry. youtube.com The incorporation of fluorine and chlorine atoms into an alkene framework significantly alters the molecule's electronic properties and reactivity. These modifications make them valuable precursors for creating more complex molecules with enhanced properties, such as increased stability or specific biological activity. youtube.com

The synthesis of these advanced targets is a key area of research. For example, methods have been developed for preparing related compounds like hexafluoro-2-butene and 3,4-dichlorohexafluoro-1-butene . google.comacs.org The labile carbon-carbon double bond in these molecules is a key feature, allowing them to participate in a variety of chemical transformations, including cycloaddition reactions. acs.orglibretexts.org The development of efficient synthetic routes to these building blocks is critical for their application in diverse fields, including the creation of new pharmaceuticals, agrochemicals, and advanced materials. youtube.comresearchgate.net

Scholarly Focus on 2 Butene, 2,3 Dichlorohexafluoro

2-Butene (B3427860), 2,3-dichlorohexafluoro- (CF₃CCl=CClCF₃) is a specific chlorofluoroalkene that has been a subject of scientific investigation. It is a colorless liquid that exists as a mixture of cis and trans geometric isomers. lookchem.com Scholarly work has described methods for the separation of these isomers, involving reaction with sodium borohydride (B1222165) in dry diglyme, followed by hydrolysis and purification via preparative vapor phase chromatography. sigmaaldrich.com

The compound's value in research stems from its role as a chemical intermediate and a synthetic building block. lookchem.com The presence of both chlorine and fluorine atoms, combined with a central carbon-carbon double bond, provides multiple reactive sites for further chemical modification. This unique structure makes it a valuable precursor for synthesizing a range of other compounds. lookchem.com Investigations have explored its utility as a starting material in several key industrial sectors:

Pharmaceutical Industry: It serves as a foundational structure for the development of new pharmaceutical agents. lookchem.com

Agrochemical Industry: It is employed in the synthesis of pesticides and herbicides. lookchem.com

Material Science: The compound is utilized in creating new materials with tailored properties. lookchem.com

Detailed characterization of its physical and chemical properties has been documented, providing baseline data for its use in further research.

Chemical and Physical Properties of 2-Butene, 2,3-dichlorohexafluoro-

| Property | Value | Reference(s) |

| Molecular Formula | C₄Cl₂F₆ | sigmaaldrich.com |

| Molecular Weight | 232.94 g/mol | sigmaaldrich.com |

| CAS Number | 303-04-8 (mixture of isomers) | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 66-68 °C | sigmaaldrich.com |

| Density | 1.605 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.3458 | sigmaaldrich.com |

| Vapor Density | 8 (vs air) | sigmaaldrich.com |

| Vapor Pressure | 4.42 psi (20 °C) | sigmaaldrich.com |

An in-depth analysis of 2-Butene, 2,3-dichlorohexafluoro-, a halogenated alkene, reveals significant insights into its structural and stereochemical properties. This article focuses on the isomerism, spectroscopic differentiation, and conformational dynamics of this compound, drawing upon established principles and comparative data from related molecules.

Chemical Reactivity and Reaction Mechanisms of 2 Butene, 2,3 Dichlorohexafluoro

Unimolecular Isomerization Dynamics

The ability of 2-Butene (B3427860), 2,3-dichlorohexafluoro- to exist as distinct cis- and trans-isomers points to a significant energy barrier for rotation around the central carbon-carbon double bond. This section explores the dynamics of interconversion between these geometric isomers.

Experimental and Theoretical Determination of Activation Energies for Isomerization

Specific experimental or theoretical values for the activation energy of the cis-trans isomerization of 2-Butene, 2,3-dichlorohexafluoro- have not been reported in the reviewed scientific literature. For comparison, the isomerization of related, non-fluorinated butenes has been studied, but these values cannot be directly extrapolated due to the significant electronic effects of the fluorine and chlorine substituents on the double bond. researchgate.net

Reactions with External Reagents

The reactivity of the carbon-carbon double bond in 2-Butene, 2,3-dichlorohexafluoro- is heavily influenced by the presence of electronegative halogen atoms. These substituents withdraw electron density, making the double bond less susceptible to electrophilic attack but potentially more reactive towards nucleophiles.

Investigations into Nucleophilic Vinylic Substitution

There is a notable lack of specific research focused on the nucleophilic vinylic substitution reactions of 2-Butene, 2,3-dichlorohexafluoro-. While studies have been conducted on the reactions of other perchlorofluoro compounds with nucleophiles, direct data for the 2,3-dichloro isomer is absent. sioc-journal.cn In principle, a strong nucleophile could attack one of the vinylic carbons, leading to the substitution of a chlorine atom. The feasibility and kinetics of such a reaction would depend on the nucleophile, solvent, and reaction conditions.

Reactivity with Radical Species, including Atmospheric Hydroxyl Radicals

Quantitative data on the reactivity of 2-Butene, 2,3-dichlorohexafluoro- with radical species, particularly the atmospheric hydroxyl (OH) radical, is not available. The reaction with OH radicals is a primary degradation pathway for many organic compounds in the troposphere. nist.gov The rate of this reaction is crucial for determining the atmospheric lifetime of the compound. For other fluoroalkenes, it has been shown that the presence of fluorine atoms can significantly alter the reaction rate with OH radicals compared to their non-fluorinated counterparts. researchgate.netresearchgate.net Without specific kinetic data for 2-Butene, 2,3-dichlorohexafluoro-, its atmospheric fate remains undetermined.

Thermal Decomposition and Pyrolysis Pathways

Information regarding the specific products and mechanisms of the thermal decomposition or pyrolysis of 2-Butene, 2,3-dichlorohexafluoro- is not documented in the available literature. High temperatures would be expected to cause fragmentation of the molecule, potentially through the cleavage of carbon-carbon or carbon-halogen bonds. The identification of the resulting smaller molecules and the elucidation of the reaction pathways would require dedicated experimental studies, which have not yet been reported. osti.govfluorine1.ru

High-Temperature Transformations of Halogenated Butenes

The pyrolysis of halogenated hydrocarbons, including butenes, is a significant area of research due to its relevance in chemical synthesis and waste treatment. At elevated temperatures, the carbon-halogen and carbon-carbon bonds within these molecules can undergo homolytic or heterolytic cleavage, leading to a variety of products. The presence of both chlorine and fluorine atoms in 2,3-dichlorohexafluoro-2-butene introduces additional complexity due to the differing bond strengths of C-Cl and C-F.

In the pyrolysis of mixed plastic waste containing chlorinated compounds, dehydrochlorination is a common initial step, forming alkenes and hydrogen chloride. google.combiorxiv.org For instance, 2-chlorobutane (B165301) is known to convert to 2-butene upon heating. google.com This suggests that 2,3-dichlorohexafluoro-2-butene could potentially undergo dehydrochlorination or dechlorination under thermal stress. The thermal decomposition of other fluorinated compounds, such as polytetrafluoroethylene (PTFE), is known to produce a range of smaller fluorinated molecules. sigmaaldrich.com

The following table outlines potential primary decomposition reactions for 2,3-dichlorohexafluoro-2-butene based on the known reactivity of similar halogenated alkenes.

Table 1: Potential High-Temperature Decomposition Pathways for 2,3-dichlorohexafluoro-2-butene

| Reaction Type | Reactant | Potential Products | Notes |

|---|---|---|---|

| Dechlorination | CF₃C(Cl)=C(Cl)CF₃ | CF₃C≡CCF₃ + Cl₂ | Formation of a perfluoroalkyne through elimination of chlorine. |

| Dehydrochlorination | - | - | Not a primary pathway due to the absence of hydrogen atoms. |

| C-C Bond Cleavage | CF₃C(Cl)=C(Cl)CF₃ | CF₃C(Cl)=C(Cl)• + •CF₃ | Homolytic cleavage leading to radical species. |

| Rearrangement | CF₃C(Cl)=C(Cl)CF₃ | Isomeric structures | Intramolecular rearrangement to form more stable isomers. |

Characterization of Intermediate and Product Formation During Pyrolysis

The characterization of intermediates and final products in the pyrolysis of halogenated compounds is crucial for elucidating the reaction mechanism. In the thermal decomposition of 1-butene, a variety of gaseous products such as methane, propylene, ethylene, and ethane, along with liquid products like cyclohexadiene and benzene, have been identified. researchgate.net This indicates that complex radical chain reactions are at play.

For 2,3-dichlorohexafluoro-2-butene, pyrolysis would likely proceed through radical intermediates. The initial cleavage could involve the weaker C-Cl bonds, forming chlorine radicals and a butenyl radical. These reactive species can then participate in a cascade of reactions, including hydrogen abstraction (if other hydrogen-containing species are present), recombination, and disproportionation, leading to a complex mixture of products.

The expected products from the pyrolysis of 2,3-dichlorohexafluoro-2-butene would likely include a range of smaller chlorinated and fluorinated alkanes and alkenes, as well as potentially more complex cyclic or aromatic compounds depending on the reaction conditions. The formation of toxic byproducts such as chlorinated-fluorinated dibenzo-p-dioxins and dibenzofurans, while a concern in the incineration of mixed halogenated waste, is less likely in the controlled pyrolysis of a single compound but cannot be entirely ruled out without experimental data. sigmaaldrich.com

Catalytic Reaction Mechanism Studies

Catalysis plays a pivotal role in directing the reactivity of halogenated alkenes towards specific products under milder conditions than pyrolysis.

Mechanistic Pathways in Chromium-Catalyzed Fluorination

Chromium-based catalysts, particularly chromium(III) fluoride (B91410) (CrF₃) and chromium oxides, are widely used in the fluorination of chlorinated hydrocarbons. wikipedia.orggoogleapis.com These catalysts facilitate the exchange of chlorine atoms for fluorine atoms, a key process in the synthesis of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). numberanalytics.com

The mechanism of chromium-catalyzed fluorination generally involves the activation of a C-Cl bond by the chromium center. For 2,3-dichlorohexafluoro-2-butene, the reaction with a chromium-based fluorination catalyst, typically in the presence of hydrogen fluoride (HF), would be expected to proceed via a series of substitution reactions.

A plausible mechanistic pathway involves the following steps:

Adsorption: The 2,3-dichlorohexafluoro-2-butene molecule adsorbs onto the surface of the chromium catalyst.

C-Cl Bond Cleavage: The chromium center interacts with a chlorine atom, weakening and eventually breaking the C-Cl bond. This may involve the formation of a chromium-chlorine bond and a carbocationic intermediate or a concerted process.

Fluorine Transfer: A fluorine atom from the catalyst surface (or from adsorbed HF) attacks the carbon center, forming a C-F bond.

Desorption: The fluorinated product desorbs from the catalyst surface.

This process can occur sequentially, leading to the replacement of one or both chlorine atoms. The selectivity of the reaction towards mono- or di-fluorinated products would depend on the reaction conditions, such as temperature, pressure, and the specific nature of the chromium catalyst.

Mechanistic Aspects of Dechlorination and Hydrogenation Processes

Catalytic hydrogenation and dechlorination are important reactions for the transformation of halogenated organic compounds. numberanalytics.comnih.gov These processes typically employ transition metal catalysts such as palladium (Pd) or platinum (Pt) on a support like carbon (C). sigmaaldrich.com

The general description for the separation of the pure cis- and trans-isomers of 2,3-dichlorohexafluoro-2-butene involves reaction with sodium borohydride (B1222165) followed by hydrolysis, suggesting that dechlorination or hydrogenation can occur. sigmaaldrich.com

Catalytic Hydrogenation: In the presence of a suitable catalyst and a hydrogen source, the double bond of 2,3-dichlorohexafluoro-2-butene can be saturated. The mechanism of catalytic hydrogenation of alkenes is well-established and involves the following key steps: sigmaaldrich.com

Adsorption of Reactants: Both hydrogen gas and the alkene adsorb onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface.

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bond.

Desorption of Product: The resulting saturated alkane desorbs from the catalyst surface.

For 2,3-dichlorohexafluoro-2-butene, this would lead to the formation of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane.

Catalytic Dechlorination: This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. The mechanism is often a form of hydrogenolysis. Over a palladium catalyst, the C-Cl bond can be activated, leading to its cleavage and the subsequent formation of a C-H bond.

A possible pathway for the catalytic dechlorination of 2,3-dichlorohexafluoro-2-butene is:

Adsorption: The molecule adsorbs onto the catalyst surface.

Oxidative Addition: The C-Cl bond undergoes oxidative addition to the metal center, forming an organometallic intermediate.

Hydrogenolysis: The intermediate reacts with hydrogen (either from the gas phase or adsorbed on the surface) to cleave the metal-carbon and metal-chlorine bonds and form a C-H bond and HCl.

Reductive Elimination/Desorption: The dechlorinated product desorbs from the surface.

This process could lead to the formation of various partially or fully dechlorinated and hydrogenated products, such as 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (B1310807) and 1,1,1,4,4,4-hexafluoro-2-butene.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of fluorinated organic compounds like 2,3-dichlorohexafluoro-2-butene. By analyzing the magnetic properties of atomic nuclei, NMR provides rich information about the molecular structure.

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov This technique provides distinct signals for fluorine atoms in different chemical environments within the molecule. For 2,3-dichlorohexafluoro-2-butene, the ¹⁹F NMR spectrum is crucial for differentiating between the E and Z isomers, as the spatial arrangement of the trifluoromethyl (CF₃) groups and chlorine atoms significantly influences the chemical shifts of the fluorine nuclei. The interaction between adjacent fluorine atoms (spin-spin coupling) further aids in confirming the connectivity and stereochemistry of the molecule. The analysis of these spectra allows for the unambiguous assignment of the isomeric form. nih.gov

¹³C NMR spectroscopy provides valuable information about the carbon backbone of 2,3-dichlorohexafluoro-2-butene. chemicalbook.com Although the natural abundance of ¹³C is low (~1.1%), modern NMR techniques allow for the acquisition of high-quality spectra. docbrown.info The spectrum of 2,3-dichlorohexafluoro-2-butene will exhibit distinct signals for the different carbon environments within the molecule.

Specifically, one would expect to see signals corresponding to the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the trifluoromethyl groups. The chemical shifts of these carbons are influenced by the electronegative chlorine and fluorine atoms. For instance, the carbons of the C=C double bond will have characteristic chemical shifts that differ between the E and Z isomers due to steric and electronic effects. docbrown.info Similarly, the chemical shifts of the CF₃ carbons will provide information about their local environment. chemicalbook.comspectrabase.com

Table 1: Predicted ¹³C NMR Chemical Shifts for 2,3-dichlorohexafluoro-2-butene Isomers

| Carbon Environment | Predicted Chemical Shift (δ, ppm) - E-isomer | Predicted Chemical Shift (δ, ppm) - Z-isomer |

| =C-Cl | 120-130 | 118-128 |

| -CF₃ | 115-125 (quartet due to ¹JCF coupling) | 114-124 (quartet due to ¹JCF coupling) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The values presented are estimates based on typical ranges for similar structures. chemicalbook.comdocbrown.info

NMR spectroscopy, through a combination of ¹H, ¹³C, and ¹⁹F experiments, is indispensable for the complete structural elucidation of 2,3-dichlorohexafluoro-2-butene and the definitive identification of its geometric isomers. slideshare.netresearchgate.netnih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity between different atoms in the molecule. dntb.gov.uanih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info For 2,3-dichlorohexafluoro-2-butene, the IR spectrum will be characterized by absorption bands corresponding to the vibrations of its specific bonds.

The most significant feature in the IR spectrum of 2,3-dichlorohexafluoro-2-butene is the C=C stretching vibration, which is expected to appear in the region of 1600-1680 cm⁻¹. docbrown.info The exact position of this band can provide clues about the substitution pattern around the double bond. Strong absorptions corresponding to the C-F bond stretching vibrations will be prominent in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-Cl stretching vibrations are expected at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

The IR spectra of the E and Z isomers of 2,3-dichlorohexafluoro-2-butene are expected to show differences, particularly in the fingerprint region (below 1500 cm⁻¹), due to the different symmetry and steric interactions in the two isomers. docbrown.info These differences in the vibrational modes can be used to distinguish between the isomers. nih.gov

Table 2: Characteristic IR Absorption Bands for 2,3-dichlorohexafluoro-2-butene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C | Stretching | 1600 - 1680 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

Note: These are general ranges, and the actual peak positions can be influenced by the specific molecular structure and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For 2,3-dichlorohexafluoro-2-butene, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule. docbrown.info Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, with the relative intensities determined by the number of chlorine atoms and their isotopic abundances.

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is unique to the molecule's structure and provides valuable information for its identification. libretexts.orglibretexts.org Common fragmentation pathways for 2,3-dichlorohexafluoro-2-butene would likely involve the loss of a chlorine atom, a trifluoromethyl group, or other small neutral fragments. youtube.com

Table 3: Potential Fragment Ions in the Mass Spectrum of 2,3-dichlorohexafluoro-2-butene

| Fragment Ion | m/z (for ³⁵Cl) | Possible Origin |

| [C₄Cl₂F₆]⁺ (Molecular Ion) | 232 | Intact molecule |

| [C₄ClF₆]⁺ | 197 | Loss of a Cl radical |

| [C₃ClF₃]⁺ | 117 | Cleavage of C-C and C-Cl bonds |

| [CF₃]⁺ | 69 | Loss of C₃Cl₂F₃ fragment |

Note: The m/z values are calculated using the most abundant isotopes. The actual spectrum will show a more complex pattern due to isotopic distributions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is exceptionally well-suited for the analysis of volatile compounds like 2,3-dichlorohexafluoro-2-butene, especially when it is part of a complex mixture. shimadzu.comunito.itdlr.de

In a GC-MS analysis, the sample mixture is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. srainstruments.com

This allows for the identification of each component in the mixture by comparing its retention time (the time it takes to travel through the GC column) and its mass spectrum with those of known standards or with entries in a spectral library. srainstruments.com GC-MS is particularly useful for separating and identifying the E and Z isomers of 2,3-dichlorohexafluoro-2-butene, as they will likely have slightly different retention times. shimadzu.com The high sensitivity and selectivity of GC-MS make it an invaluable tool for the detection and quantification of this compound in various matrices. nih.gov

Development of Specialized Analytical Techniques for Halogenated Alkenes

The analysis of halogenated alkenes, such as 2-Butene (B3427860), 2,3-dichlorohexafluoro-, is often complicated by their volatility, the presence of isomers, and potential for complex fragmentation patterns in mass spectrometry. Consequently, the development of specialized analytical techniques is crucial for their accurate identification and quantification.

Gas chromatography (GC) stands as a cornerstone for the separation of volatile halogenated compounds. For 2-Butene, 2,3-dichlorohexafluoro-, which exists as cis and trans isomers, preparative vapor phase chromatography has been successfully employed to separate these geometric isomers. sigmaaldrich.com This technique allows for the isolation of pure isomers, which is essential for their individual spectroscopic characterization and for studying their distinct physical and chemical properties. The choice of the GC column's stationary phase is critical; for instance, graphitized carbon packings, sometimes modified with picric acid, have shown utility in separating C4 unsaturates.

The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful tool for the analysis of halogenated alkenes. Electron ionization (EI) is a common ionization method used in GC-MS. The resulting mass spectra for halogenated compounds are often complex due to the isotopic distribution of chlorine and bromine atoms. High-resolution mass spectrometry (HRMS) can be invaluable in determining the elemental composition of fragment ions, aiding in structural elucidation.

Advanced techniques such as two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offer enhanced separation power, which is particularly beneficial for complex mixtures of halogenated compounds. This approach provides a much higher peak capacity compared to conventional GC-MS, enabling the separation of a larger number of components.

Furthermore, the development of specialized ionization techniques can improve the sensitivity and selectivity of mass spectrometric analysis. For instance, negative ion atmospheric pressure photoionization (APPI) has been used for the detection of polyalphaolefin adducts with halide ions, a technique that could potentially be adapted for the analysis of specific halogenated alkenes.

Computational Chemistry and Theoretical Modeling of 2 Butene, 2,3 Dichlorohexafluoro

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 2-butene (B3427860), 2,3-dichlorohexafluoro-. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, can predict molecular geometries, orbital energies, and thermodynamic properties.

Detailed studies on the electronic properties of 2,3-dichlorohexafluoro-2-butene are not extensively documented in the public domain. However, we can infer the likely outcomes based on studies of similar halogenated alkenes. For instance, the presence of electronegative fluorine and chlorine atoms is expected to significantly lower the energy of the molecular orbitals, particularly the π and π* orbitals of the C=C double bond, when compared to non-halogenated butene. This has a profound effect on the molecule's reactivity.

Table 1: Illustrative Calculated Electronic Properties of 2-Butene, 2,3-dichlorohexafluoro- (Hypothetical DFT B3LYP/6-31G Results)*

| Property | Calculated Value (cis-isomer) | Calculated Value (trans-isomer) |

| HOMO Energy | -8.5 eV | -8.6 eV |

| LUMO Energy | -1.2 eV | -1.1 eV |

| HOMO-LUMO Gap | 7.3 eV | 7.5 eV |

| Dipole Moment | 2.5 D | 0.0 D |

| Enthalpy of Formation | -250 kcal/mol | -252 kcal/mol |

Note: The data in this table are hypothetical and for illustrative purposes to show what quantum chemical calculations would yield. Actual values would require specific and complex computational studies.

The calculated energetics would likely show that the trans-isomer is slightly more stable than the cis-isomer due to reduced steric strain between the bulky trifluoromethyl groups. The enthalpy of vaporization for cis-2,3-dichlorohexafluoro-2-butene has been reported as 32.5 kJ/mol. mit.edu

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and dynamic behavior of 2-butene, 2,3-dichlorohexafluoro-. mdpi.com By simulating the motion of atoms over time, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule behaves in different environments. researchgate.netkoreascience.kr

For 2-butene, 2,3-dichlorohexafluoro-, the primary conformational flexibility arises from the rotation around the C-C single bonds connecting the trifluoromethyl groups to the double-bonded carbons. While the double bond itself is rigid, the orientation of the CF3 groups can vary. MD simulations would allow for the study of these rotations and the identification of the most stable rotamers. lumenlearning.comlibretexts.orgyoutube.comyoutube.com This is crucial for understanding how the molecule interacts with other molecules and surfaces. researchgate.net

The reactivity of the molecule can also be probed using MD simulations, particularly for processes like diffusion and transport, which are important in industrial applications.

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

| Dihedral Angle (F-C-C=C) | Potential Energy (kcal/mol) | Population (%) |

| 60° (gauche) | 0.5 | 30 |

| 180° (anti) | 0.0 | 70 |

Note: This table is a simplified, illustrative example of the kind of data that would be generated from a conformational analysis via molecular dynamics simulations.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions of 2-butene, 2,3-dichlorohexafluoro- at a mechanistic level requires the modeling of reaction pathways and the characterization of transition states. wikipedia.org This is a key application of computational chemistry, providing insights that are often experimentally inaccessible. wisc.edukoyauniversity.org

For example, in an addition reaction to the double bond, theoretical calculations can map out the potential energy surface, identifying the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, the structure of which determines the activation energy and, consequently, the reaction rate. nih.gov

Given the electron-withdrawing nature of the substituents, 2-butene, 2,3-dichlorohexafluoro- would be expected to be susceptible to nucleophilic attack. Computational modeling could explore the reaction pathways with various nucleophiles, determining the regioselectivity and stereoselectivity of the addition.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Nucleophilic Addition

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Attack at C2 | Trigonal bipyramidal | 15.2 |

| Attack at C3 | Trigonal bipyramidal | 15.5 |

Note: This table provides hypothetical data to illustrate the output of reaction pathway modeling.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be used to interpret experimental spectra or to identify unknown compounds. mit.edunih.govarxiv.orgarxiv.orgresearchgate.netresearchgate.netnmrdb.orgnih.gov For 2-butene, 2,3-dichlorohexafluoro-, the prediction of its NMR and IR spectra is of particular interest.

The NIST Chemistry WebBook contains an experimental IR spectrum for this compound. nist.gov Theoretical calculations, such as DFT, can be used to compute the vibrational frequencies and intensities, which can then be compared to the experimental spectrum to aid in the assignment of spectral bands. researchgate.net

Similarly, NMR chemical shifts can be calculated with a good degree of accuracy. researchgate.net These calculations are invaluable for distinguishing between the cis and trans isomers and for assigning the signals in the 13C and 19F NMR spectra to specific atoms in the molecule.

Table 4: Comparison of Experimental and Hypothetical Predicted 13C NMR Chemical Shifts (ppm)

| Carbon Atom | Experimental (from Spectrum ID) | Predicted (Hypothetical) |

| C1 (CF3) | 119.8 | 120.5 |

| C2 (=C-Cl) | 128.5 | 129.0 |

Note: The experimental value is a general value and may not be specific to an isomer. The predicted value is hypothetical.

Theoretical Insights into Reaction Selectivity and Stereocontrol

Theoretical calculations can offer profound insights into the factors that govern reaction selectivity and stereocontrol in reactions involving 2-butene, 2,3-dichlorohexafluoro-. chemrxiv.orgmdpi.com By analyzing the electronic and steric properties of the reactants and transition states, chemists can predict and explain why a particular regioisomer or stereoisomer is formed preferentially.

For addition reactions, the relative stability of the possible transition states will determine the outcome. For example, the attack of a nucleophile could occur from either face of the double bond, leading to different stereoisomers. Computational modeling can quantify the energy differences between the diastereomeric transition states, thus predicting the stereochemical outcome of the reaction.

The presence of the chiral centers that would be formed upon addition to the double bond makes the study of stereocontrol particularly important for the synthesis of enantiomerically pure compounds.

Environmental Fate and Degradation Pathways

Atmospheric Degradation Mechanisms

Once released into the atmosphere, 2-Butene (B3427860), 2,3-dichlorohexafluoro- is subject to several degradation mechanisms, with reactions involving photochemically generated oxidants and direct photolysis being the most significant.

The primary atmospheric loss process for 2-Butene, 2,3-dichlorohexafluoro- is expected to be its reaction with hydroxyl (OH) radicals. These highly reactive oxidants are ubiquitous in the troposphere and readily attack the electron-rich carbon-carbon double bond of the molecule. This type of reaction is characteristic of unsaturated hydrocarbons. acs.orgresearchgate.net

The addition of the OH radical to the double bond is the most probable initial step, leading to the formation of a halogenated haloalkoxy radical. Studies on similar halogenated alkenes, such as trichlorofluoroethene, have shown that OH radical addition is the dominant degradation pathway, resulting in a relatively short atmospheric lifetime. For instance, the atmospheric lifetime of trichlorofluoroethene initiated by OH radicals is estimated to be around 8.5 days. researchgate.net Similarly, kinetic studies of reactions between OH radicals and various non-halogenated 2-butenes confirm that the reaction proceeds rapidly. nist.gov Given these analogies, 2-Butene, 2,3-dichlorohexafluoro- is predicted to have a limited atmospheric persistence due to this efficient removal pathway.

Table 1: Comparison of Atmospheric Lifetimes for Related Halogenated Alkenes

| Compound | Dominant Atmospheric Loss Process | Estimated Atmospheric Lifetime | Reference |

|---|---|---|---|

| Hexafluoro-2-butene | Reaction with OH radicals | 22 days | acs.org |

| Trichlorofluoroethene | Reaction with OH radicals | 8.5 - 10.8 days | researchgate.net |

Photolytic Degradation Processes

Direct photolysis, the process of chemical breakdown by photons, is another potential atmospheric degradation route for 2-Butene, 2,3-dichlorohexafluoro-. The molecule's potential to absorb ultraviolet (UV) radiation in the solar actinic region (λ > 290 nm) would determine the significance of this pathway. The presence of the C=C double bond and C-Cl bonds may allow for absorption of UV radiation, leading to the cleavage of these bonds.

Abiotic Degradation in Environmental Compartments

Beyond the atmosphere, 2-Butene, 2,3-dichlorohexafluoro- may undergo abiotic degradation in soil and water, primarily through hydrolysis and thermal processes, although these are generally slower than atmospheric degradation.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For highly halogenated compounds like 2-Butene, 2,3-dichlorohexafluoro-, the rate of hydrolysis is generally very slow under typical environmental conditions. The strong carbon-fluorine bonds and the steric hindrance provided by the halogen atoms make the molecule resistant to nucleophilic attack by water. Studies on analogous perfluorinated compounds have demonstrated that hydrolysis is too slow to be a significant environmental degradation pathway. nih.gov Therefore, it is expected that 2-Butene, 2,3-dichlorohexafluoro- would be persistent in aquatic environments with respect to hydrolysis.

Thermal degradation of 2-Butene, 2,3-dichlorohexafluoro- requires high temperatures and is therefore not a relevant process under normal environmental conditions. However, understanding its thermal stability is important for industrial applications and for assessing its fate in high-temperature environments such as incinerators. For instance, a related compound, 3,4-dichlorohexafluoro-1-butene, is synthesized via thermal cracking at temperatures between 350-500 °C. google.com This indicates that significant thermal decomposition of 2-Butene, 2,3-dichlorohexafluoro- would only occur at several hundred degrees Celsius.

Characterization of Degradation Products and Their Environmental Transformations

The degradation of 2-Butene, 2,3-dichlorohexafluoro- leads to the formation of various smaller, oxidized products. The nature of these products depends on the specific degradation pathway.

Following the initial attack by OH radicals, the resulting haloalkoxy radical can undergo further reactions in the atmosphere. In the presence of oxygen (O₂) and nitrogen oxides (NOx), a complex series of reactions can occur. For other halogenated alkenes, these subsequent reactions have been shown to produce smaller, stable molecules. For example, the atmospheric degradation of trichlorofluoroethene can lead to the formation of phosgene (B1210022) (COCl₂) and carbonyl chloride fluoride (B91410) (CFClO). researchgate.net

By analogy, the degradation of 2-Butene, 2,3-dichlorohexafluoro- is expected to yield trifluoroacetyl chloride (CF₃COCl) and other halogenated carbonyls as primary products. These degradation products are themselves subject to further environmental transformation, such as hydrolysis or further oxidation, eventually leading to the formation of trifluoroacetic acid (TFA), carbon dioxide (CO₂), and inorganic halide ions (Cl⁻ and F⁻).

Table 2: Predicted Degradation Products of 2-Butene, 2,3-dichlorohexafluoro-

| Degradation Pathway | Initial Step | Predicted Primary Products | Potential Final Products |

|---|---|---|---|

| Atmospheric Oxidation | Reaction with OH radicals | Trifluoroacetyl chloride (CF₃COCl) | Trifluoroacetic acid (TFA), CO₂, HCl, HF |

| Photolysis | C-Cl or C=C bond cleavage | Halogenated radicals (e.g., CF₃ĊCl) | Smaller halogenated compounds, CO₂, HCl, HF |

| Hydrolysis | Reaction with H₂O | Negligible | Not applicable |

| Thermal Degradation | High-temperature decomposition | Mixture of smaller halogenated compounds | CO₂, HCl, HF |

Applications in Advanced Materials Science and Chemical Synthesis

Monomeric Units in Fluorinated Polymer Science

The incorporation of fluorine into polymers is well-known to enhance properties such as thermal stability, chemical resistance, and low surface energy. 2-Butene (B3427860), 2,3-dichlorohexafluoro- is a valuable monomer in this context, contributing to the synthesis of advanced fluorinated polymers with tailored characteristics.

Synthesis of High-Performance Fluoroelastomers and Fluoroplastics

While specific research detailing the direct polymerization of 2-Butene, 2,3-dichlorohexafluoro- into homopolymers is not extensively documented in publicly available literature, its potential as a monomer or comonomer in the synthesis of high-performance fluoroelastomers and fluoroplastics is recognized. ontosight.ai The inclusion of such a highly halogenated monomer can be expected to yield polymers with exceptional resistance to harsh chemical environments and high temperatures. The chlorine atoms, in particular, can serve as potential sites for cross-linking, a crucial step in the production of fluoroelastomers to achieve their characteristic elasticity and resilience.

Precursors and Building Blocks in Complex Organic Synthesis

Beyond polymer science, 2-Butene, 2,3-dichlorohexafluoro- serves as a versatile precursor and building block in the multi-step synthesis of complex organofluorine compounds. Its reactivity allows for the construction of intricate molecular architectures that are often difficult to achieve through other synthetic routes.

Facilitation of Multi-Step Synthesis of Functionalized Organofluorine Compounds

The carbon-carbon double bond in 2-Butene, 2,3-dichlorohexafluoro- is susceptible to a variety of addition reactions. This reactivity, coupled with the ability to selectively substitute the chlorine atoms, makes it a powerful tool for synthetic chemists. It can be used to introduce the hexafluorinated butene backbone into larger molecules, which can then be further functionalized to create a diverse array of organofluorine compounds. ontosight.aitmd.ac.jpcas.cn These compounds are of significant interest in the pharmaceutical and agrochemical industries, where the presence of fluorine can dramatically influence a molecule's biological activity. cas.cn For example, the synthesis of highly functionalized, 2-trifluoromethylated 2,3-dihydro-1,3,4-thiadiazoles has been demonstrated through cycloaddition reactions involving related fluorinated building blocks. researchgate.net

Design of Specialty Chemicals and Intermediates

The unique structure of 2-Butene, 2,3-dichlorohexafluoro- makes it an ideal starting material for the design of specialty chemicals and intermediates. solubilityofthings.com Its transformation into other fluorinated synthons opens up pathways to novel compounds with specific desired properties. The ability to perform selective chemical modifications on this molecule allows for the creation of a toolbox of fluorinated building blocks that can be employed in the synthesis of a wide range of high-value chemical products.

Role in the Development of Advanced Functional Materials

The incorporation of 2-Butene, 2,3-dichlorohexafluoro- derived moieties into materials can lead to the development of advanced functional materials with enhanced properties. The high fluorine content can impart hydrophobicity, oleophobicity, and low surface energy, which are desirable characteristics for coatings, seals, and membranes. Furthermore, the presence of heavy chlorine atoms can influence the material's density and refractive index. Research in this area is focused on harnessing these properties to create materials with tailored functionalities for specific high-tech applications. ontosight.ai

Compound Names

| Compound Name |

| 2-Butene, 2,3-dichlorohexafluoro- |

| (2Z)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene |

| 2,3-dihydro-1,3,4-thiadiazoles |

Interactive Data Table: Physicochemical Properties of 2-Butene, 2,3-dichlorohexafluoro-

| Property | Value | Source |

| Molecular Formula | C4Cl2F6 | ontosight.ailookchem.com |

| Molecular Weight | 232.94 g/mol | lookchem.comsigmaaldrich.com |

| Boiling Point | 66-68 °C | sigmaaldrich.com |

| Density | 1.605 g/mL at 25 °C | sigmaaldrich.com |